Chloro-(dimethyl-lambda4-sulfanylidene)borane

Descripción

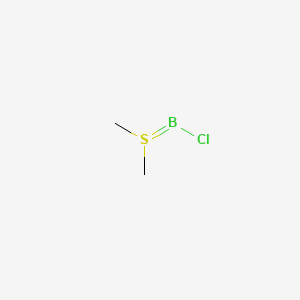

Chloro-(dimethyl-λ⁴-sulfanylidene)borane (CAS: 63348-81-2), also known as chloroborane-dimethyl sulfide complex, is a boron-based Lewis acid with the molecular formula C₂H₈BClS . This compound consists of a boron center coordinated to a chlorine atom, two hydrogen atoms, and a dimethyl sulfide (S(CH₃)₂) ligand. The dimethyl sulfide ligand stabilizes the reactive borane moiety, making it a practical reagent in organic synthesis. Its structure is characterized by a trigonal planar geometry around the boron atom, with the sulfur donor atom contributing to its stability and modulating its reactivity .

Propiedades

IUPAC Name |

chloro-(dimethyl-λ4-sulfanylidene)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BClS/c1-5(2)3-4/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDWJBJKOSFDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=S(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63348-81-2 | |

| Record name | Chloroborane methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of chloro-(dimethyl-lambda4-sulfanylidene)borane typically involves the reaction of borane with dimethyl sulfide and a chlorinating agent. One common method is the reaction of borane-dimethyl sulfide complex with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of chloro-(dimethyl-lambda4-sulfanylidene)borane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Chloro-(dimethyl-lambda4-sulfanylidene)borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form borane or other boron-containing compounds.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borane or other boron-containing compounds.

Substitution: Various substituted boranes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chloro-(dimethyl-lambda4-sulfanylidene)borane has several applications in scientific research, including:

Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of chloro-(dimethyl-lambda4-sulfanylidene)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and reductions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparación Con Compuestos Similares

Comparison with Similar Borane Complexes

Structural and Electronic Properties

Chloro-(dimethyl-λ⁴-sulfanylidene)borane belongs to a broader class of borane adducts, where ligand choice significantly influences reactivity. Key comparisons include:

Key Observations :

- Donor Strength: Dimethyl sulfide (S) is a stronger Lewis base than tetrahydrofuran (O), reducing the Lewis acidity of the boron center compared to Borane-THF . This makes Chloro-(dimethylsulfide)borane less reactive but more stable.

- Steric Effects : Thexylborane’s bulky thexyl group (2,3-dimethyl-2-butyl) restricts access to the boron center, enabling regioselective hydroboration, whereas Chloro-(dimethylsulfide)borane’s smaller ligands favor faster but less selective reactions .

Crystallographic and Packing Behavior

For example:

- Larger counter-ions (e.g., N-butylpyridinium) in carborane salts promote dimeric columnar arrangements, whereas smaller ions (e.g., [H(MeOH)₃]⁺) form single-stranded structures . This suggests that ligand size in borane complexes similarly affects aggregation states and intermolecular interactions.

Actividad Biológica

Chloro-(dimethyl-lambda4-sulfanylidene)borane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chloro-(dimethyl-lambda4-sulfanylidene)borane can be represented by the following structural formula:

This compound features a boron atom bonded to a chlorine atom and a dimethyl sulfanylidene group, which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that chloro-(dimethyl-lambda4-sulfanylidene)borane may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes are overactive.

- Cytotoxicity : There are indications that the compound may have cytotoxic effects on specific cancer cell lines, suggesting potential applications in oncology.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Enzyme Inhibition | Inhibits lipoxygenase (LOX) | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity :

A study conducted by researchers evaluated the antimicrobial properties of chloro-(dimethyl-lambda4-sulfanylidene)borane against common pathogens. The results showed significant inhibition of growth for Escherichia coli, indicating its potential use as an antimicrobial agent. -

Enzyme Inhibition :

Another investigation focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition could lead to therapeutic applications in managing inflammatory diseases. -

Cytotoxic Effects :

In vitro experiments demonstrated that chloro-(dimethyl-lambda4-sulfanylidene)borane exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a candidate for further development in cancer therapy.

Antimicrobial Studies

The antimicrobial efficacy was assessed using standard disk diffusion methods, where different concentrations of chloro-(dimethyl-lambda4-sulfanylidene)borane were tested against bacterial strains. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, suggesting a promising antibacterial profile.

Enzyme Inhibition Mechanism

The inhibition of LOX was characterized using kinetic assays. The compound displayed competitive inhibition with an IC50 value of 25 µM, indicating its potential as a lead compound for developing anti-inflammatory drugs.

Cytotoxicity Assays

Cell viability assays (MTT assay) revealed that chloro-(dimethyl-lambda4-sulfanylidene)borane reduced cell viability in cancer cell lines by up to 70% at concentrations of 100 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the mechanism involved apoptosis, as evidenced by increased annexin V staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.